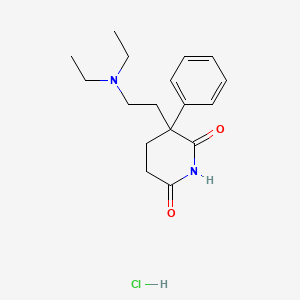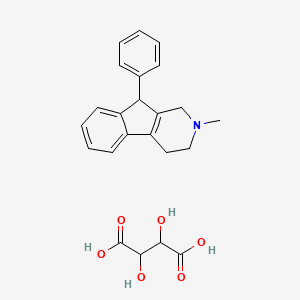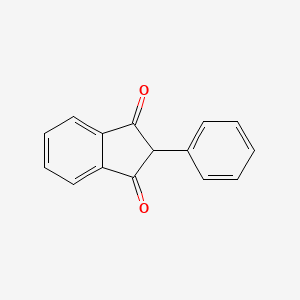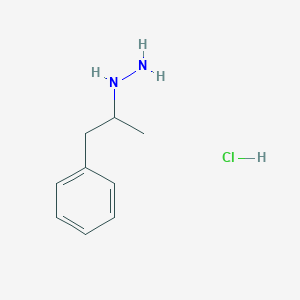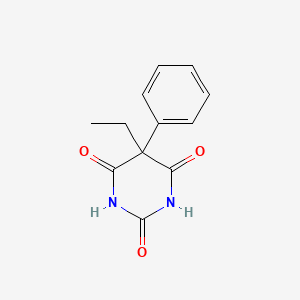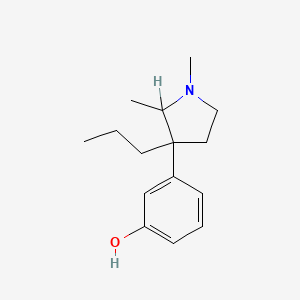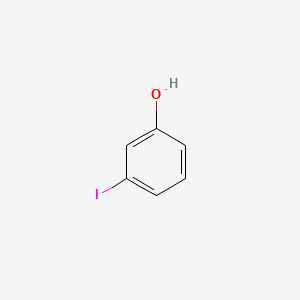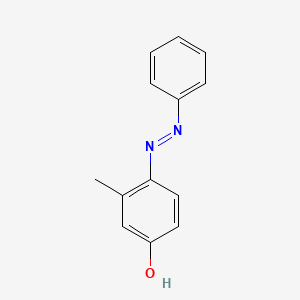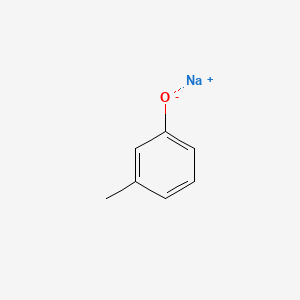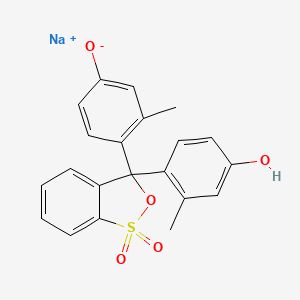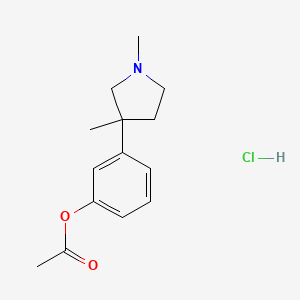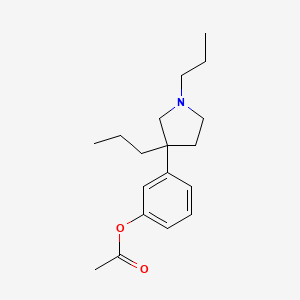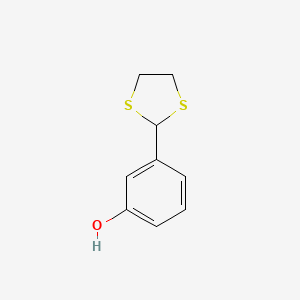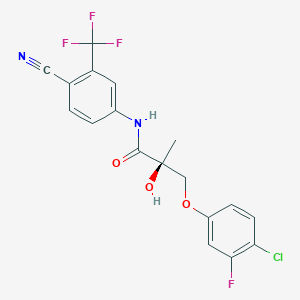
S-23
概要
説明
S-23は、(S)-3-(4-クロロ-3-フルオロフェノキシ)-N-(4-シアノ-3-(トリフルオロメチル)フェニル)-2-ヒドロキシ-2-メチルプロパンアミドとしても知られており、選択的アンドロゲン受容体調節薬(SARM)です。GTX社が男性ホルモン避妊薬の潜在的な候補として開発しました。この化合物は、アンドロゲン受容体に高親和性で結合し、アナボリック効果とアンドロゲン効果の両方を示します .
科学的研究の応用
S-23 has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in studies involving selective androgen receptor modulators.
Biology: this compound is studied for its effects on muscle mass and fat reduction in animal models.
Medicine: this compound is being investigated as a potential male hormonal contraceptive due to its ability to suppress spermatogenesis.
Industry: This compound is used in the development of performance-enhancing drugs for athletes and bodybuilders
作用機序
S-23は、アンドロゲン受容体に結合することで効果を発揮します。アンドロゲン受容体は、テストステロンなどのアンドロゲンの効果を媒介するタンパク質です。結合すると、this compoundはこれらの受容体を活性化し、タンパク質合成と筋肉成長の増加につながります。また、骨ミネラル密度と性欲も増加させます。関連する分子標的と経路には、アンドロゲン受容体シグナル伝達経路が含まれます .
類似の化合物との比較
This compoundは、以下のような他の選択的アンドロゲン受容体調節薬とよく比較されます。
アンドリン(S-4): this compoundと同様に、アンドリンはアンドロゲン受容体に結合しますが、親和性は低くなります。
オスタリン(MK-2866): オスタリンは、筋肉の消耗や骨粗鬆症に使用される別のSARMですが、this compoundとは異なる結合プロファイルを持っています。
リガンドロール(LGD-4033): リガンドロールは、強力なアナボリック効果で知られていますが、化学構造と結合親和性が異なります
This compoundは、アンドロゲン受容体に対する高い結合親和性と、男性避妊薬としての潜在的な用途により、他のSARMとは異なります。
生化学分析
Biochemical Properties
S-23 binds to selective androgen receptors in the body . Once these receptors have been bound, they release a signal to the body that will result in more stimulation and thus, growth .
Cellular Effects
This compound has been shown to aid in muscle gain but also fat loss . It influences cell function by binding to androgen receptors, stimulating changes similar to that caused by testosterone . These changes include but are not limited to hypertrophy of muscle cells, bone density increase, and perhaps even fat loss .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its selective binding to androgen receptors . This binding stimulates changes at the molecular level, including hypertrophy of muscle cells, bone density increase, and potentially fat loss .
Temporal Effects in Laboratory Settings
It is known that this compound has a high bioavailability , suggesting that it may have a stable and long-lasting effect on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is known that this compound binds to androgen receptors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Due to its high bioavailability , it is likely that this compound can be effectively transported and distributed within the body.
Subcellular Localization
Given its mechanism of action through binding to androgen receptors , it is likely that this compound is localized to the cell membrane where these receptors are typically found.
準備方法
S-23の合成は、中間体化合物の調製から始まる複数の工程を伴います。合成経路には、通常、以下の工程が含まれます。
フェノキシ中間体の生成: これは、4-クロロ-3-フルオロフェノールを適切な試薬と反応させて、フェノキシ中間体を生成します。
シアノ中間体の生成: これは、4-シアノ-3-(トリフルオロメチル)アニリンを適切な試薬と反応させて、シアノ中間体を生成します。
カップリング反応: フェノキシ中間体とシアノ中間体は、特定の条件下でカップリングされ、最終生成物であるthis compoundが生成されます.
This compoundの工業生産方法は、これらの合成経路の最適化を伴う可能性があり、高収率と高純度、およびコスト効率を確保します。
化学反応の分析
S-23は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体を生成します。
還元: this compoundは、還元反応を起こし、還元誘導体を生成します。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、以下を含むいくつかの科学研究への応用があります。
化学: this compoundは、選択的アンドロゲン受容体調節薬に関する研究で、参照化合物として使用されます。
生物学: this compoundは、動物モデルにおける筋肉量と脂肪減少に対する影響について研究されています。
医学: this compoundは、精子形成を抑制する能力により、男性ホルモン避妊薬の潜在的な候補として調査されています。
類似化合物との比較
S-23 is often compared to other selective androgen receptor modulators such as:
Andarine (S-4): Similar to this compound, Andarine binds to androgen receptors but with a lower affinity.
Ostarine (MK-2866): Ostarine is another SARM that is used for muscle wasting and osteoporosis but has a different binding profile compared to this compound.
Ligandrol (LGD-4033): Ligandrol is known for its strong anabolic effects but differs in its chemical structure and binding affinity
This compound is unique due to its high binding affinity to androgen receptors and its potential use as a male contraceptive, which sets it apart from other SARMs.
特性
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N2O3/c1-17(27,9-28-12-4-5-14(19)15(20)7-12)16(26)25-11-3-2-10(8-24)13(6-11)18(21,22)23/h2-7,27H,9H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFVOEAXHZGTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-23 interact with the androgen receptor?
A1: this compound binds to the androgen receptor (AR) as a full agonist [1]. This means it activates the AR, leading to downstream effects similar to those of endogenous androgens like testosterone.
Q2: What are the downstream effects of this compound binding to the AR?
A2: this compound demonstrates tissue-selective effects. In preclinical studies using rats, this compound demonstrated suppression of LH and FSH levels, ultimately leading to suppression of prostate size while increasing the size of the levator ani muscle [1]. In combination with estradiol benzoate (EB), this compound showed suppression of spermatogenesis, suggesting potential for hormonal male contraception [1].
Q3: Does this compound affect bone and body composition?
A3: In preclinical studies in rats, this compound has been shown to increase bone mineral density and lean mass while reducing fat mass in a dose-dependent manner [1].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H15ClF4N2O3, and its molecular weight is 430.77 g/mol.
Q5: Is there information available on the material compatibility and stability of this compound under various conditions?
A5: Currently, there is limited publicly available research specifically addressing the material compatibility and stability of this compound under diverse conditions. Further research is needed to evaluate these aspects thoroughly.
Q6: How do structural modifications of this compound affect its activity and potency?
A6: While specific SAR studies for this compound are limited in the provided research, it is known that structural modifications in arylpropionamide-based SARMs can significantly impact their activity, potency, and selectivity [4, 9].
Q7: What is known about the pharmacokinetics of this compound?
A7: Research indicates that this compound is metabolized through various pathways including hydrolysis, hydroxylation, glucuronidation, and sulfation [3, 4]. In a study involving horses, this compound and its metabolites were detected in urine for up to 6 days post-administration, with the sulfate conjugate having the longest detection window. In plasma, this compound itself was detectable for up to 13 days [3]. Canine studies also confirm the presence of this compound glucuronide and a B-ring-depleted metabolite (M3) in urine samples following oral administration [4].
Q8: Has this compound been tested in any animal models?
A8: Yes, this compound has been tested in preclinical studies using rat models for male contraception [1] and in horses for metabolic studies [3]. It has also been administered to dogs to investigate its metabolic profile [4].
Q9: Is there any information on the toxicity profile of this compound?
A9: While the provided research does not offer detailed toxicity data on this compound, it's crucial to acknowledge that all SARMs, including this compound, have potential for adverse effects. Further research is necessary to fully elucidate the safety profile of this compound.
Q10: What analytical methods have been used to characterize and quantify this compound and its metabolites?
A10: The research highlights the use of ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) for identifying and quantifying this compound and its metabolites in various biological matrices [3, 4].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


